Butyl 9-(dicyanomethylidene)-9H-fluorene-3-carboxylate
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Overview
Description
Butyl 9-(dicyanomethylidene)-9H-fluorene-3-carboxylate is an organic compound that features a butyl ester group attached to a fluorene core, with a dicyanomethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 9-(dicyanomethylidene)-9H-fluorene-3-carboxylate typically involves the esterification of 9H-fluorene-3-carboxylic acid with butanol in the presence of an acid catalyst. The dicyanomethylidene group can be introduced via a Knoevenagel condensation reaction, where the fluorene derivative reacts with malononitrile in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification and condensation reactions, utilizing continuous flow reactors to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also a consideration to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl 9-(dicyanomethylidene)-9H-fluorene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dicyanomethylidene group.
Substitution: Nucleophilic substitution reactions can occur at the fluorene core or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various hydrogenated products .
Properties
CAS No. |
211243-79-7 |
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Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
butyl 9-(dicyanomethylidene)fluorene-3-carboxylate |
InChI |
InChI=1S/C21H16N2O2/c1-2-3-10-25-21(24)14-8-9-18-19(11-14)16-6-4-5-7-17(16)20(18)15(12-22)13-23/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
KEXADZZFHFXFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=C(C#N)C#N)C3=CC=CC=C32 |
Origin of Product |
United States |
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